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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde-d1

Cat. No.: B099111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-
Methoxybenzaldehyde-d1, a deuterated analog of 4-Methoxybenzaldehyde. This document is

intended for researchers, scientists, and professionals in the field of drug development who are

interested in the application of isotopically labeled compounds. The guide details the physical

and chemical properties, spectroscopic data, synthesis, and metabolic fate of 4-
Methoxybenzaldehyde-d1, with a focus on the implications of deuterium substitution.

Core Chemical Properties
4-Methoxybenzaldehyde-d1, also known as p-anisaldehyde-d1, is a synthetic aromatic

aldehyde in which the hydrogen atom of the formyl group is replaced with its stable isotope,

deuterium. This isotopic substitution imparts unique properties that are valuable in various

research and development applications, particularly in mechanistic studies and for altering

metabolic profiles of parent molecules.

Physical and Chemical Properties
The physical and chemical properties of 4-Methoxybenzaldehyde-d1 are closely related to its

non-deuterated counterpart. The primary difference lies in the molecular weight due to the

presence of deuterium.
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Property
4-Methoxybenzaldehyde-
d1

4-Methoxybenzaldehyde

Molecular Formula C₈H₇DO₂ C₈H₈O₂

Molecular Weight 137.15 g/mol 136.15 g/mol

CAS Number 19486-71-6 123-11-5

Appearance Colorless to pale yellow liquid Colorless to pale yellow liquid

Odor
Similar to hawthorn, sweet,

floral

Similar to hawthorn, sweet,

floral

Boiling Point 248 °C (lit.) 248-249 °C (lit.)

Melting Point -1 °C (lit.) -1 °C (lit.)

Density 1.127 g/mL at 25 °C 1.123 g/mL at 20 °C

Refractive Index Not specified n20/D 1.573 (lit.)

Solubility
Soluble in ethanol, ether,

acetone, chloroform

Insoluble in water; soluble in

ethanol, ether, acetone,

chloroform

InChI
1S/C8H8O2/c1-10-8-4-2-7(6-

9)3-5-8/h2-6H,1H3/i6D

1S/C8H8O2/c1-10-8-4-2-7(6-

9)3-5-8/h2-6H,1H3

InChI Key
ZRSNZINYAWTAHE-

RAMDWTOOSA-N

ZRSNZINYAWTAHE-

UHFFFAOYSA-N

SMILES [2H]C(=O)c1ccc(OC)cc1 O=Cc1ccc(OC)cc1

Spectroscopic Data
The spectroscopic data for 4-Methoxybenzaldehyde-d1 is distinguished from the non-

deuterated form primarily by the absence of the aldehyde proton signal in ¹H NMR and the

altered fragmentation pattern in mass spectrometry.
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Spectroscopic Data
4-Methoxybenzaldehyde-
d1 (Predicted/Reported)

4-Methoxybenzaldehyde
(Reported)

¹H NMR

Aromatic protons: δ 7.85 (d,

J=8.8 Hz, 2H), 6.98 (d, J=8.8

Hz, 2H); Methoxy protons: δ

3.88 (s, 3H). The aldehyde

proton signal at ~9.87 ppm is

absent.[1]

Aldehyde proton: δ 9.87 (s,

1H); Aromatic protons: δ 7.85

(d, J=8.8 Hz, 2H), 6.98 (d,

J=8.8 Hz, 2H); Methoxy

protons: δ 3.88 (s, 3H).[1]

¹³C NMR

Aldehyde carbon: δ ~190

(triplet, J(C,D) ≈ 25-30 Hz);

Aromatic and methoxy carbons

similar to non-deuterated form:

δ 164.6, 131.9, 130.2, 114.2,

55.6.

Aldehyde carbon: δ 190.7;

Aromatic carbons: δ 164.6,

131.9, 130.2, 114.2; Methoxy

carbon: δ 55.6.

Mass Spectrometry (EI)

Molecular Ion (M⁺): m/z 137.

Key fragments: m/z 136 (loss

of D), m/z 108 (loss of -CDO),

m/z 94, m/z 78.

Molecular Ion (M⁺): m/z 136.

Key fragments: m/z 135 (loss

of H), m/z 107 (loss of -CHO),

m/z 92, m/z 77.[2]

FTIR

C-D stretch of aldehyde:

~2100-2200 cm⁻¹ (weak); C=O

stretch: ~1685 cm⁻¹; C-O-C

stretch: ~1250 cm⁻¹; Aromatic

C-H stretch: ~3000-3100 cm⁻¹.

C-H stretch of aldehyde:

~2720 and 2820 cm⁻¹; C=O

stretch: ~1685 cm⁻¹; C-O-C

stretch: ~1250 cm⁻¹; Aromatic

C-H stretch: ~3000-3100 cm⁻¹.

Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-Methoxybenzaldehyde-d1
and its characterization using various analytical techniques.

Synthesis of 4-Methoxybenzaldehyde-d1
A modern and efficient method for the formyl-selective deuteration of aldehydes utilizes a

synergistic combination of photoredox and organic catalysis with D₂O as the deuterium source.

[3][4]
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Reaction: Formyl-selective H/D exchange.

Procedure:

To an oven-dried 10 mL Schlenk tube, add 4-methoxybenzaldehyde (0.3 mmol, 1.0 equiv), a

thiol catalyst (e.g., 2-mercaptobenzoic acid, 0.06 mmol, 0.2 equiv), and a photoredox

catalyst (e.g., a polyoxometalate, 0.003 mmol, 0.01 equiv).

Evacuate and backfill the tube with argon three times.

Add D₂O (1.5 mmol, 5.0 equiv) and a suitable organic solvent (e.g., 1.5 mL of acetonitrile).

Stir the reaction mixture at room temperature under irradiation with blue LEDs (450 nm).

Monitor the reaction progress by ¹H NMR by observing the disappearance of the aldehyde

proton signal.

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the product with ethyl acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford 4-Methoxybenzaldehyde-d1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b099111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Synthesis Workflow for 4-Methoxybenzaldehyde-d1
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Analytical Characterization
Objective: To determine the purity and confirm the isotopic enrichment of 4-
Methoxybenzaldehyde-d1.

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the 4-Methoxybenzaldehyde-d1 sample

into an NMR tube.

Accurately weigh and add a suitable internal standard (e.g., maleic acid, with a known

purity) to the same NMR tube.

Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR

tube.

Cap the tube and vortex to ensure complete dissolution.

Data Acquisition:

Acquire a quantitative ¹H NMR spectrum.

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of

interest to allow for full relaxation.

Use a 90° pulse angle.

Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for

the signals to be integrated.

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FID.
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Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal of

the internal standard.

Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte /

I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where

I is the integral value, N is the number of protons for the integrated signal, MW is the

molecular weight, m is the mass, and P is the purity of the standard.

Confirm the absence of the aldehyde proton signal around 9.87 ppm to verify high isotopic

enrichment.

Objective: To confirm the molecular formula and analyze the fragmentation pattern of 4-
Methoxybenzaldehyde-d1.

Procedure:

Sample Preparation:

Prepare a dilute solution of 4-Methoxybenzaldehyde-d1 (e.g., 1 µg/mL) in a suitable

volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

Infuse the sample solution into the mass spectrometer via direct injection or through a

chromatographic system (e.g., GC-MS or LC-MS).

Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder

technique like Electron Ionization (EI) to generate ions.

Acquire the mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF

instrument) to obtain accurate mass measurements.

Data Analysis:

Determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) and compare it with

the theoretical exact mass of C₈H₇DO₂.
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Analyze the fragmentation pattern to identify characteristic fragment ions. For EI, expect to

see the molecular ion at m/z 137, and key fragments corresponding to the loss of

deuterium (m/z 136) and the deuterated formyl group (m/z 108).

Objective: To identify the functional groups present in 4-Methoxybenzaldehyde-d1, particularly

the C-D and C=O stretching vibrations.

Procedure:

Sample Preparation:

Place a small drop of the neat liquid 4-Methoxybenzaldehyde-d1 directly onto the ATR

crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands. Look for the C-D stretching vibration of the

aldehyde group around 2100-2200 cm⁻¹, the C=O stretching vibration around 1685 cm⁻¹,

and the C-O-C stretching of the methoxy group around 1250 cm⁻¹. The characteristic C-H

stretching vibrations of the aldehyde at ~2720 and 2820 cm⁻¹ should be absent or

significantly diminished.

Relevance in Drug Development: The Kinetic
Isotope Effect
The primary rationale for using deuterated compounds like 4-Methoxybenzaldehyde-d1 in

drug development is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than

the C-H bond, and therefore, reactions that involve the cleavage of this bond as the rate-

determining step will proceed more slowly for the deuterated compound.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b099111?utm_src=pdf-body
https://www.benchchem.com/product/b099111?utm_src=pdf-body
https://www.benchchem.com/product/b099111?utm_src=pdf-body
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Pathway of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde is primarily metabolized in vivo through oxidation of the aldehyde

group to a carboxylic acid, forming 4-methoxybenzoic acid. This reaction is catalyzed by

aldehyde dehydrogenase (ALDH) enzymes.[6][7] Cytochrome P450 (CYP) enzymes can also

be involved in the metabolism of aromatic aldehydes.[8][9]

Metabolic Oxidation of 4-Methoxybenzaldehyde

Catalyzing Enzymes

4-Methoxybenzaldehyde

4-Methoxybenzoic Acid

k_H (Faster)

4-Methoxybenzaldehyde-d1

k_D (Slower)

Aldehyde Dehydrogenase (ALDH) Cytochrome P450 (CYP)
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Metabolic Pathway and the Kinetic Isotope Effect

As depicted in the diagram, the oxidation of the aldehyde is the primary metabolic route. By

replacing the formyl hydrogen with deuterium, the rate of this oxidation (k_D) is significantly

reduced compared to the non-deuterated compound (k_H). This has several potential benefits

in drug development:

Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life of a

drug, potentially allowing for less frequent dosing.[10]

Reduced Peak Plasma Concentrations: Slower metabolism can lead to lower and more

sustained plasma concentrations, which may reduce dose-dependent side effects.
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Altered Metabolite Profile: By slowing down one metabolic pathway, other metabolic routes

may become more prominent, which can be advantageous if the primary metabolite is

associated with toxicity.

Improved Bioavailability: For drugs that undergo significant first-pass metabolism in the liver,

deuteration at the metabolic "soft spot" can increase oral bioavailability.

4-Methoxybenzaldehyde-d1 serves as a valuable tool for studying these principles. It can be

used as an internal standard in pharmacokinetic studies of 4-Methoxybenzaldehyde or as a

building block in the synthesis of more complex deuterated drug candidates.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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